molecular formula C17H17ClN4O5S2 B2932163 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride CAS No. 1322016-72-7

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride

Cat. No.: B2932163
CAS No.: 1322016-72-7
M. Wt: 456.92
InChI Key: YOPCVZUKDFZYGY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a dioxolane ring ([1,3]dioxolo[4,5-f][1,3]benzothiazole). The molecule includes a dimethylaminoethyl side chain and a 5-nitrothiophene-2-carboxamide group, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2.ClH/c1-19(2)5-6-20(16(22)13-3-4-15(27-13)21(23)24)17-18-10-7-11-12(26-9-25-11)8-14(10)28-17;/h3-4,7-8H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCVZUKDFZYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolobenzothiazole intermediate, followed by the introduction of the nitrothiophene ring through a nitration reaction. The final step involves the coupling of the dimethylaminoethyl group and the carboxamide formation under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide hydrochloride (): Similarities: Shares the benzothiazole core, dimethylaminoethyl group, and hydrochloride salt. Differences: Replaces the nitrothiophene carboxamide with an isoindole-dione acetamide moiety. The [1,4]dioxino ring introduces distinct conformational rigidity compared to the [1,3]dioxolo group in the target compound .

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride (): Similarities: Contains a dimethylaminoalkyl chain and a complex heterocyclic system. Differences: Features a phenylsulfanyl group instead of nitrothiophene, altering electronic and steric properties .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties
Property Target Compound Analog () Analog ()
Core Structure [1,3]dioxolo-benzothiazole [1,4]dioxino-benzothiazole Tricyclic dioxa-thia-aza system
Functional Groups 5-Nitrothiophene carboxamide Isoindole-dione acetamide Phenylsulfanyl propanamide
Solubility High (hydrochloride salt) Moderate Moderate
Electronic Effects Strong electron-withdrawing (NO₂) Electron-deficient (isoindole) Electron-rich (sulfanyl)

Research Findings and Implications

  • Pharmacological Potential: The target compound’s nitrothiophene moiety may confer superior enzyme inhibition compared to sulfur- or oxygen-based analogs, as seen in ranitidine derivatives ().
  • Limitations: Limited bioavailability due to high polarity (hydrochloride salt) could hinder membrane permeability, a challenge less pronounced in lipophilic analogs ().

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride (CAS No. 1215364-85-4) is a synthetic compound with a complex molecular structure that includes several heterocyclic rings and functional groups. This compound is part of a broader class of benzothiazole derivatives known for their diverse biological activities.

Molecular Structure

The molecular formula is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S, and its molecular weight is 463.93 g/mol. The compound's structure features:

  • Heterocyclic Rings : Includes benzothiazole and dioxole rings.
  • Functional Groups : Contains a carboxamide group and a dimethylamino group, which are significant for its biological activity.

Biological Activity

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies show that compounds with similar structures possess antibacterial and antifungal properties. For instance, benzothiazole derivatives have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating moderate to potent activity at concentrations around 50 mg/mL .
  • Anticancer Potential : Some benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, specific derivatives have been identified as potent inhibitors of T-cell proliferation with IC50 values in the nanomolar range .

While specific mechanisms for this compound are not well-documented, related compounds often function through:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
  • Interference with Cellular Processes : The presence of functional groups like nitro and dimethylamino may enhance the ability of these compounds to interact with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study on various benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring significantly affected antimicrobial potency. For example, the introduction of electron-withdrawing groups like nitro enhanced activity against Candida tropicalis and other pathogens .
  • Anticancer Properties : Research on structurally related compounds demonstrated their potential to inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Some derivatives showed moderate inhibitory activity against Raf-1 kinase, a target in cancer therapy .

Data Table

Property Value
Molecular FormulaC21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S
Molecular Weight463.93 g/mol
CAS Number1215364-85-4
Antimicrobial ActivityModerate to potent
Anticancer ActivityIC50 values in nanomolar range

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction stoichiometry, solvent selection, and temperature control. For nitrothiophene derivatives, stepwise coupling of the benzothiazole and dimethylaminoethyl moieties under inert conditions (e.g., nitrogen atmosphere) is critical. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol can improve purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional group integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH₃)₂), benzothiazole-dioxolo protons (δ ~6.5–7.5 ppm), and nitrothiophene (δ ~8.0–8.5 ppm).
  • FT-IR : Confirm C=O stretching (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and benzothiazole C-S bonds (~650 cm⁻¹).
  • HRMS (ESI+) : Validate molecular ion [M+H]⁺ and isotopic patterns for Cl and S .

Q. How can solubility challenges in aqueous or polar solvents be addressed for biological assays?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or prepare hydrochloride salts to enhance hydrophilicity. For in vitro assays, sonicate the compound in PBS (pH 7.4) with 0.1% Tween-80. Dynamic light scattering (DLS) can monitor colloidal stability .

Q. What preliminary biological screening models are recommended to assess this compound’s activity?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or reductase targets due to nitrothiophene’s electrophilic properties) and antimicrobial susceptibility testing (AST) against Gram-positive/negative strains. Use microdilution methods (CLSI guidelines) with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can reaction mechanisms involving the nitrothiophene and benzothiazole moieties be elucidated computationally?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electron transfer pathways and nitro group reduction. Compare activation energies for possible intermediates using Gaussian or ORCA software. Validate with in situ FT-IR or cyclic voltammetry .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Analyze batch-to-batch variability via LC-MS purity checks. Apply multivariate statistics (PCA or PLS-DA) to identify confounding factors like solvent residues .

Q. How can AI-driven tools enhance experimental design for derivatives of this compound?

Methodological Answer: Use COMSOL Multiphysics or Schrödinger’s LiveDesign to simulate reaction kinetics and predict regioselectivity. Train neural networks on existing datasets (e.g., ChEMBL) to prioritize substituents for SAR studies. Implement active learning loops to refine synthetic routes .

Q. What protocols ensure stability of the hydrochloride salt under long-term storage or physiological conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For in vivo use, lyophilize the compound with cryoprotectants (trehalose/mannitol) and store at -80°C. Assess hydrolytic degradation in simulated gastric fluid (pH 1.2) .

Q. How can selectivity for target vs. off-target interactions be rigorously validated?

Methodological Answer: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or chemoproteomic pulldown assays with biotinylated probes. Use CRISPR-Cas9 knockdown models to confirm on-target effects in cellular contexts .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling of this compound?

Methodological Answer:

  • Rodent PK : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life.
  • Toxicology : Conduct acute toxicity (OECD 423) in mice, monitoring organ histopathology and serum biomarkers (ALT, creatinine).
  • Metabolite ID : Use UPLC-QTOF-MS to identify Phase I/II metabolites in urine and bile .

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